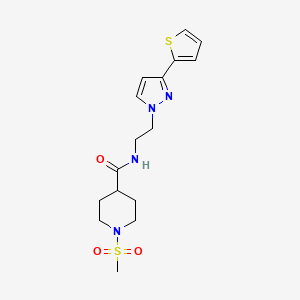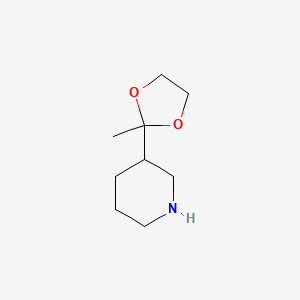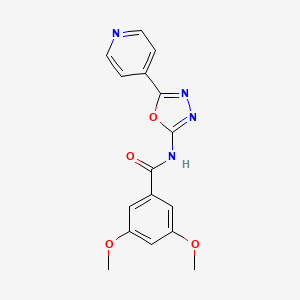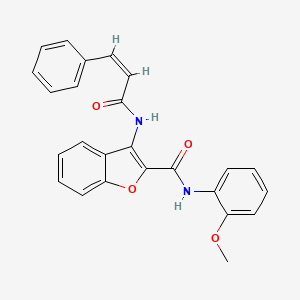![molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmentally Benign Synthesis
Research in environmentally benign synthesis techniques, such as the development of a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent, represents a significant area of application. Such methodologies emphasize the importance of sustainable and less environmentally impactful chemical syntheses, potentially relevant for compounds with complex structures like the one mentioned (Li & Zhang, 2009).
Anticancer and Apoptosis Inducing Agents
Compounds bearing pyrazolo[1,5-a]pyrazin motifs have been evaluated for their inhibitory activity against various cancer cell lines. Research focusing on the synthesis and molecular design of new compounds with specific functionalities shows promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Ghorab et al., 2017).
Drug-likeness and Antimicrobial Activity
The synthesis and in silico evaluation for drug-likeness properties, alongside in vitro microbial investigation, are critical steps in drug development. Studies focusing on the formation of novel conjugates and assessing their antimicrobial efficacy against various strains underline the importance of these compounds in developing new therapeutic agents (Pandya et al., 2019).
Antibacterial Agents
The design, synthesis, and QSAR studies of compounds incorporating specific moieties, such as benzodioxol, show significant antibacterial activity. These studies provide a foundation for developing new antibiotics to combat resistant bacterial strains, illustrating another potential research application for similar compounds (Palkar et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 4-benzylpiperidine and ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "4-benzylpiperidine", "ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate", "coupling reagents and solvents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents and solvents to form the first intermediate.", "Synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one: 4-benzylpiperidine is reacted with ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate in the presence of coupling reagents and solvents to form the second intermediate.", "Coupling of the two intermediates: The two intermediates are coupled together using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form the final product, 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
| 1190009-63-2 | |
Formule moléculaire |
C27H26N4O4 |
Poids moléculaire |
470.529 |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2 |
Clé InChI |
FIKADTFMZHZVJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)

![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)


